2-{[5-(4-Methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N'-[(E)-1-(4-nitrophenyl)ethylidene]acetohydrazide
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Overview
Description
2-{[5-(4-Methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-1-(4-nitrophenyl)ethylidene]acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes a triazole ring, a methoxyphenyl group, a phenyl group, and a nitrophenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-Methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-1-(4-nitrophenyl)ethylidene]acetohydrazide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring is synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Introduction of the Methoxyphenyl and Phenyl Groups: These groups are introduced through substitution reactions, often using halogenated precursors and suitable nucleophiles.
Formation of the Sulfanyl Linkage: The sulfanyl group is introduced via thiolation reactions, typically using thiols or disulfides.
Condensation with Acetohydrazide: The final step involves the condensation of the triazole derivative with acetohydrazide in the presence of an appropriate catalyst to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrophenyl group, converting it to an amine derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Halogenated precursors, nucleophiles, and appropriate solvents (e.g., dichloromethane, ethanol) are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
2-{[5-(4-Methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-1-(4-nitrophenyl)ethylidene]acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its bioactive properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-{[5-(4-Methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-1-(4-nitrophenyl)ethylidene]acetohydrazide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It can modulate signaling pathways, inhibit enzyme activity, or interfere with cellular processes such as DNA replication or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): Used as an intermediate in the synthesis of fentanyl and related derivatives.
(-)-Carvone: A natural compound found in spearmint, used as a bioherbicide.
Uniqueness
2-{[5-(4-Methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}-N’-[(E)-1-(4-nitrophenyl)ethylidene]acetohydrazide is unique due to its complex structure, which combines multiple functional groups and a triazole ring. This structural complexity contributes to its diverse chemical reactivity and potential biological activities, distinguishing it from simpler compounds like 1-Boc-4-AP and (-)-carvone.
Properties
Molecular Formula |
C25H22N6O4S |
---|---|
Molecular Weight |
502.5 g/mol |
IUPAC Name |
2-[[5-(4-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-(4-nitrophenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C25H22N6O4S/c1-17(18-8-12-21(13-9-18)31(33)34)26-27-23(32)16-36-25-29-28-24(19-10-14-22(35-2)15-11-19)30(25)20-6-4-3-5-7-20/h3-15H,16H2,1-2H3,(H,27,32)/b26-17+ |
InChI Key |
INVWCRXUGHTJMX-YZSQISJMSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)OC)/C4=CC=C(C=C4)[N+](=O)[O-] |
Canonical SMILES |
CC(=NNC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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